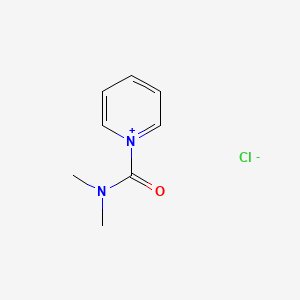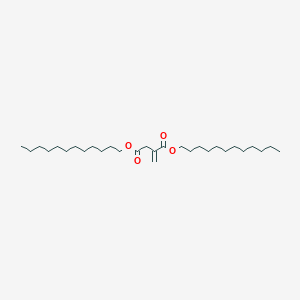
Didodecyl 2-methylidenebutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl 2-methylidenebutanedioate is an organic compound with the molecular formula C29H54O4 It is a diester derived from maleic acid and dodecyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Didodecyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits . The process may also involve steps like vacuum rotary evaporation and tangential flow ultrafiltration to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Didodecyl 2-methylidenebutanedioate undergoes various chemical reactions, including:
Esterification: The compound is formed through the esterification of maleic anhydride with dodecyl alcohol.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield maleic acid and dodecyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Esterification: Maleic anhydride, dodecyl alcohol, sulfuric acid or acid ion exchange resin.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Specific reagents and conditions may vary depending on the desired outcome.
Major Products Formed
Hydrolysis: Maleic acid and dodecyl alcohol.
Esterification: this compound.
Applications De Recherche Scientifique
Didodecyl 2-methylidenebutanedioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of didodecyl 2-methylidenebutanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release maleic acid and dodecyl alcohol, which may exert biological effects. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisononyl phthalate: Another long-chain ester used as a plasticizer.
Di-n-decyl phthalate: Similar in structure and used in similar applications.
Diisodecyl phthalate: Used as a plasticizer and in other industrial applications.
Uniqueness
Didodecyl 2-methylidenebutanedioate is unique due to its specific ester structure derived from maleic acid and dodecyl alcohol. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
2094-76-0 |
|---|---|
Formule moléculaire |
C29H54O4 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
didodecyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C29H54O4/c1-4-6-8-10-12-14-16-18-20-22-24-32-28(30)26-27(3)29(31)33-25-23-21-19-17-15-13-11-9-7-5-2/h3-26H2,1-2H3 |
Clé InChI |
DLBIZQBMDGOEFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
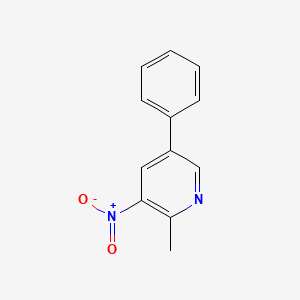
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
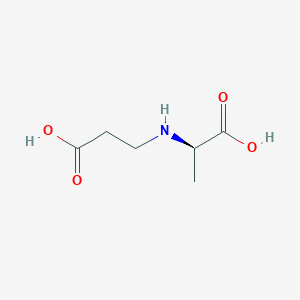
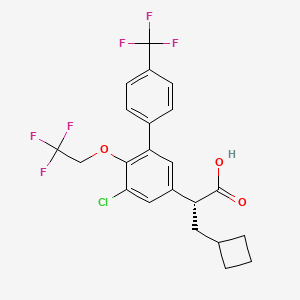
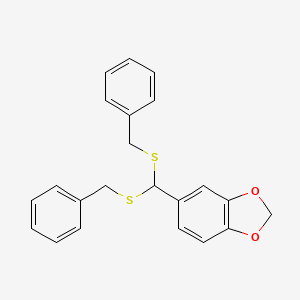

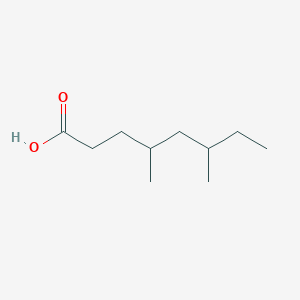
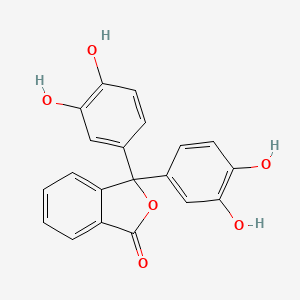
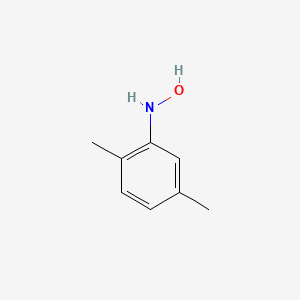
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
